

A Comparative Purity Analysis of Commercially Available Boc-piperazine-pyridine-COOH

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Compound of Interest		
Compound Name:	Boc-piperazine-pyridine-COOH	
Cat. No.:	B1585732	Get Quote

For researchers, scientists, and drug development professionals utilizing **Boc-piperazine-pyridine-COOH** (CAS: 201809-22-5), a key bifunctional linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex molecules, ensuring the purity of this starting material is paramount to the success of subsequent synthetic steps and the integrity of the final product. This guide provides a comparative analysis of the purity of commercially available **Boc-piperazine-pyridine-COOH**, along with detailed experimental protocols for its analysis.

Comparison of Purity from Commercial Suppliers

The purity of **Boc-piperazine-pyridine-COOH** can vary between suppliers. While a comprehensive, independent comparative study is not publicly available, information gathered from various suppliers indicates that purities generally range from 97% to over 98%. It is crucial for researchers to consult the Certificate of Analysis (CoA) for specific batch purity data.

Supplier	Stated Purity	Analytical Method
Supplier A (via Sigma-Aldrich)	98%	Not Specified
Supplier B (via Thermo Scientific)[1]	≥97%	Not Specified
Supplier C (Sunway Pharm)[2]	97%	Not Specified



Note: The data presented is based on information available on the suppliers' websites and may not reflect the exact purity of a specific batch. For the most accurate information, please refer to the lot-specific Certificate of Analysis provided by the supplier.

Experimental Protocols for Purity Determination

To independently verify the purity of **Boc-piperazine-pyridine-COOH**, or to compare different batches, the following analytical methods are recommended. These protocols are based on established methods for the analysis of related piperazine derivatives, aromatic carboxylic acids, and other small molecules.[3][4][5][6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of non-volatile and thermally unstable compounds like **Boc-piperazine-pyridine-COOH**.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Trifluoroacetic acid (TFA)

Procedure:

- Sample Preparation: Accurately weigh and dissolve approximately 1 mg of Boc-piperazine-pyridine-COOH in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).
- Mobile Phase: A gradient elution is typically used.
 - Mobile Phase A: 0.1% Formic acid in water



Mobile Phase B: 0.1% Formic acid in acetonitrile

Chromatographic Conditions:

Flow rate: 1.0 mL/min

Injection volume: 10 μL

Column temperature: 25 °C

UV detection wavelength: 254 nm

- Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A
 and gradually increase the percentage of Mobile Phase B over the course of the run to
 elute the compound and any impurities.
- Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both quantifying purity and identifying impurities.[3] [5][8][9]

Instrumentation:

LC-MS system with an electrospray ionization (ESI) source

Procedure: The LC conditions can be similar to those described for the HPLC method. The mass spectrometer settings should be optimized for the detection of **Boc-piperazine-pyridine-COOH** (molecular weight: 307.34 g/mol).

- Ionization Mode: Positive ESI is generally suitable for this compound.
- Analysis Mode: Full scan mode can be used to detect all ions within a specified mass range, allowing for the identification of unknown impurities. The expected [M+H]⁺ ion for the parent compound is m/z 307.34.



Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the compound itself.[10][11][12][13][14]

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

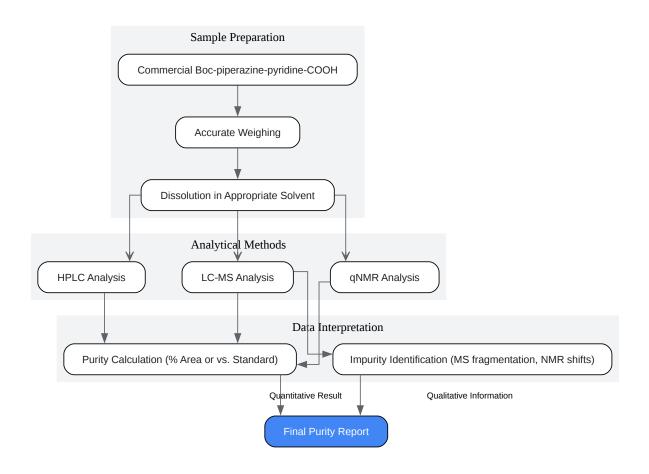
Procedure:

- Sample Preparation: Accurately weigh a precise amount of the Boc-piperazine-pyridine-COOH and a precise amount of the internal standard. Dissolve both in a known volume of the deuterated solvent.
- NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay between scans.
- Data Processing and Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula, taking into account the molar masses, number of protons for each signal, and the weights of the analyte and the internal standard.

Visualizing the Purity Analysis Workflow

The following diagrams illustrate the general workflow for purity analysis and the decision-making process based on the results.

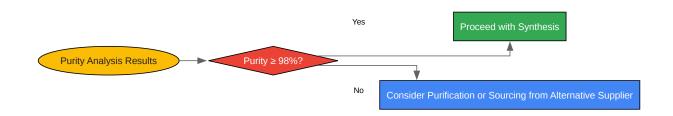




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Caption: General workflow for the purity analysis of **Boc-piperazine-pyridine-COOH**.





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